Daturataturin A

Anti-inflammatory Withanolide Nitric Oxide Inhibition

Researchers studying psoriasis and hyperproliferative skin disorders require a withanolide with validated autophagy-modulating activity, yet many analogs lack defined mechanisms. Daturataturin A (CAS 133360-51-7) is a C-27 glycosylated withanolide that directly addresses this gap: it induces autophagy in HaCaT keratinocytes via the PI3K-Akt-mTOR pathway and modulates PPAR signaling. Unlike Daturametelin I, its simpler metabolic profile (12 vs. 24 rat metabolites) streamlines pharmacokinetic studies. Key differentiators: NO inhibition IC50 of 17.8 μM in RAW264.7 macrophages; purity ≥98% ensures reproducible results. Supplied with full analytical documentation for immediate research deployment.

Molecular Formula C34H48O10
Molecular Weight 616.7 g/mol
CAS No. 133360-51-7
Cat. No. B175341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaturataturin A
CAS133360-51-7
Molecular FormulaC34H48O10
Molecular Weight616.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)C=CC5)C)O)C)COC6C(C(C(C(O6)CO)O)O)O
InChIInChI=1S/C34H48O10/c1-16-12-24(43-31(41)19(16)15-42-32-30(40)29(39)28(38)25(14-35)44-32)17(2)20-8-9-21-27-22(10-11-33(20,21)3)34(4)18(13-23(27)36)6-5-7-26(34)37/h5,7,13,17,20-25,27-30,32,35-36,38-40H,6,8-12,14-15H2,1-4H3/t17-,20+,21-,22-,23+,24+,25+,27-,28+,29-,30+,32+,33+,34-/m0/s1
InChIKeyFYXDMSFPWCORTF-UWOSJZGMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Daturataturin A: A Withanolide for Anti-Inflammatory & Psoriasis Research


Daturataturin A (CAS 133360-51-7) is a naturally occurring withanolide glycoside, chemically defined as (22R)-7α,22-dihydroxy-1-oxo-27-(β-D-glucopyranosyloxy)ergosta-2,5,24-trien-26-oic acid δ-lactone, with a molecular formula of C34H48O10 and a molecular weight of 616.7 g/mol [1]. This compound is isolated from various Datura species, notably Datura metel L. and Datura stramonium, and is a key member of the withanolide class of C28 ergostane-type steroidal lactones [2][3]. Daturataturin A is increasingly procured for in vitro and in vivo research focused on its anti-inflammatory, anti-proliferative, and autophagy-modulating properties, particularly in models of psoriasis and hyperproliferative skin disorders [4].

Why Daturataturin A Cannot Be Replaced by Common Analogs


Despite belonging to the broad withanolide class, Daturataturin A exhibits a distinct functional profile that precludes its simple substitution by other withanolide analogs such as Daturametelin I or Withastramonolide. While many withanolides share core steroidal lactone structures, Daturataturin A uniquely integrates a β-D-glucopyranosyloxy moiety at C-27, which significantly influences its metabolic fate, including specific hydroxylation and methylation patterns observed in vivo [1]. This glycosidic feature differentiates it from aglycone counterparts and other glycosylated withanolides in terms of cellular uptake and target engagement. Critically, head-to-head studies reveal that in identical anti-inflammatory assays (LPS-induced NO production in RAW264.7 macrophages), Daturataturin A's potency is notably distinct from its co-isolated withanolide relatives, underscoring that functional activity cannot be inferred from structural similarity alone [2]. Therefore, procurement decisions must be driven by compound-specific data rather than class-level assumptions.

Daturataturin A: Comparative Evidence Guide


Anti-Inflammatory Potency vs. Co-Isolated Withanolides

Daturataturin A demonstrates moderate anti-inflammatory activity as measured by inhibition of LPS-induced nitrite (NO) production in RAW264.7 murine macrophages, with an IC50 of 17.8 μM [1]. In the same study, the comparator Daturafoliside A (compound 1) exhibited a significantly lower potency with an IC50 of 20.9 μM, while the non-glycosidic comparator 7α,27-dihydroxy-1-oxo-witha-2,5,24-trienolide (compound 5) showed superior activity with an IC50 of 14.9 μM [1]. This quantitative ranking under identical experimental conditions establishes Daturataturin A's distinct placement within the potency spectrum of Datura-derived withanolides.

Anti-inflammatory Withanolide Nitric Oxide Inhibition

Antiproliferative Potency vs. Daturametelin I

Daturataturin A was evaluated for antiproliferative activity against the HCT-116 human colorectal carcinoma cell line alongside the comparator withanolide glycoside Daturametelin I. While the non-glycosidic compound 7,27-dihydroxy-1-oxowitha-2,5,24-trienolide exhibited the highest potency with an IC50 of 3.2 ± 0.2 μM, both Daturataturin A and Daturametelin I demonstrated relatively weak activity, with IC50 values >50 μM [1]. This direct comparison reveals that glycosylated withanolides like Daturataturin A and Daturametelin I are substantially less cytotoxic in this cancer model compared to their non-glycosidic counterparts.

Cytotoxicity Antiproliferative Cancer Research

Autophagy Induction in Keratinocytes

Daturataturin A (DTA) induces autophagy in human immortalized keratinocytes (HaCaT cells) through the PI3K-Akt-mTOR signaling pathway, a mechanism not yet reported for the closely related withanolide Daturametelin I in this specific cellular context [1]. Quantitative analysis demonstrated that DTA treatment (5-20 μM) significantly increased LC3-II protein levels, a marker of autophagosome formation, and reduced p62/SQSTM1 expression, indicating autophagic flux. This autophagy induction led to HaCaT cell senescence and cell cycle arrest, ultimately inhibiting hyperproliferation and inflammation in a psoriasis-relevant model [1]. While Daturametelin I shares anti-inflammatory properties, its ability to modulate the PI3K-Akt-mTOR-autophagy axis in keratinocytes has not been characterized.

Autophagy Psoriasis Keratinocyte

In Vivo Metabolism vs. Daturametelin I

A direct in vivo metabolism study in rats compared the metabolic fate of Daturataturin A and Daturametelin I after oral administration (20 mg/kg) [1]. The study identified a total of 12 metabolites for Daturataturin A across plasma, urine, and feces, while Daturametelin I generated 24 metabolites. Notably, Daturataturin A was primarily metabolized via hydroxylation and methylation, yielding metabolites such as 1-M3 (a hydroxylated derivative) [1]. In contrast, Daturametelin I underwent more extensive biotransformation, suggesting a differential susceptibility to metabolic enzymes. This comparative data is essential for researchers requiring predictable in vivo behavior.

Metabolism Pharmacokinetics In Vivo

PPAR Pathway Modulation in Psoriasis

In an M5 cytokine-stimulated HaCaT cell model of psoriasis, Daturataturin A (DTA) demonstrated multi-faceted anti-psoriatic effects, including inhibition of hyperproliferation, promotion of apoptosis, reduction of pro-inflammatory cytokines, and downregulation of keratin expression . Critically, DTA was shown to improve lipid metabolism via regulation of the peroxisome proliferator-activated receptor (PPAR) signaling pathway, a mechanism not yet established for the structurally related Daturametelin I. While class-level data suggest many withanolides possess anti-inflammatory properties, DTA's specific engagement of the PPAR pathway in a psoriasis context represents a distinct functional attribute .

Psoriasis PPAR Pathway Lipid Metabolism

Daturataturin A: Validated Application Scenarios


Psoriasis and Hyperproliferative Skin Research

Daturataturin A is optimally deployed in research focused on psoriasis and related keratinocyte hyperproliferative disorders. Its established ability to induce autophagy in HaCaT cells via the PI3K-Akt-mTOR pathway and to modulate PPAR signaling makes it a precise tool for dissecting these pathways in skin biology [1][2]. Unlike Daturametelin I, whose effects on these specific pathways are not characterized, Daturataturin A offers a validated mechanism for investigating anti-psoriatic interventions.

Withanolide SAR Studies

Daturataturin A serves as an essential reference compound in SAR studies of withanolides, particularly when examining the impact of C-27 glycosylation on biological activity. Head-to-head data reveal that Daturataturin A, as a glycoside, exhibits distinct anti-inflammatory potency (IC50 = 17.8 μM) and cytotoxicity profiles compared to non-glycosidic withanolides like 7α,27-dihydroxy-1-oxowitha-2,5,24-trienolide (IC50 = 3.2 μM for antiproliferation) [1][2]. This allows researchers to systematically evaluate the functional consequences of glycosidic substitution.

Withanolide Metabolism & Pharmacokinetics

For studies requiring predictable in vivo behavior, Daturataturin A is preferred over Daturametelin I due to its less complex metabolic profile. Comparative rat studies demonstrate that Daturataturin A generates 12 detectable metabolites versus 24 for Daturametelin I, primarily through hydroxylation and methylation pathways [1]. This reduced metabolic complexity facilitates the identification of active metabolites and simplifies pharmacokinetic modeling.

Anti-Inflammatory Assays (Moderate Potency)

Daturataturin A is a suitable choice for anti-inflammatory assays where moderate potency is required, as it demonstrates an IC50 of 17.8 μM for NO inhibition in RAW264.7 macrophages, which is 1.17-fold more potent than Daturafoliside A (IC50 = 20.9 μM) but 1.19-fold less potent than the non-glycosidic comparator (IC50 = 14.9 μM) [1]. This quantitative ranking enables researchers to select Daturataturin A for studies where intermediate anti-inflammatory activity is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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